NS3736

Description

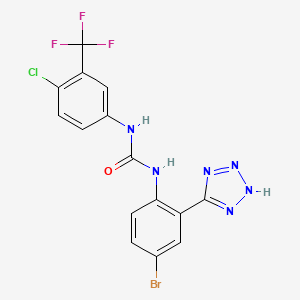

Unii-4P8laf78C2, also known as NS-3736, is a chemical compound with the molecular formula C15H9BrClF3N6O. It is a urea derivative characterized by the presence of bromine, chlorine, and trifluoromethyl groups. The compound is identified by its systematic name, N-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)-N’-(4-chloro-3-(trifluoromethyl)phenyl)urea .

Properties

CAS No. |

265646-94-4 |

|---|---|

Molecular Formula |

C15H9BrClF3N6O |

Molecular Weight |

461.62 g/mol |

IUPAC Name |

1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[4-chloro-3-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C15H9BrClF3N6O/c16-7-1-4-12(9(5-7)13-23-25-26-24-13)22-14(27)21-8-2-3-11(17)10(6-8)15(18,19)20/h1-6H,(H2,21,22,27)(H,23,24,25,26) |

InChI Key |

PTWUMGQRIORASC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)Br)C3=NNN=N3)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Unii-4P8laf78C2 typically involves the following steps:

Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds, such as 4-bromo-2-(2H-tetrazol-5-yl)aniline and 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

Coupling Reaction: These intermediates are then coupled under controlled conditions to form the final product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to facilitate the coupling.

Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure Unii-4P8laf78C2.

Industrial Production Methods

In an industrial setting, the production of Unii-4P8laf78C2 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

Automated Purification: Advanced purification techniques, including automated chromatography systems, are employed to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Unii-4P8laf78C2 undergoes various chemical reactions, including:

- **Substitution

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Biological Activity

Unii-4P8laf78C2, also known as Weinbersterol disulfate B, is a sulfated tetrahydroxy steroid isolated from the marine sponge Petrosia weinbergi. This compound has garnered attention due to its unique structural features and significant biological activities, particularly its antiviral properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 134515-54-1 |

| Molecular Formula | C30H52O10S2 |

| Molecular Weight | 636.9 g/mol |

| IUPAC Name | [(2S,3S,5S,10S,13R,16S,17R)-16-hydroxy-13-(hydroxymethyl)-10-methyl-17-[4-(2-methyl-1-propan-2-ylcyclopropyl)butan-2-yl]-2-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

Weinbersterol disulfate B exhibits its biological effects through several mechanisms:

- Antiviral Activity : It has shown promising antiviral activity against feline leukemia virus and HIV. The compound's unique sulfation pattern is believed to enhance its interaction with viral components.

- Cellular Signaling : The compound may influence cellular signaling pathways due to its ability to interact with various proteins involved in these processes.

- Protein Interactions : Its structure allows for interactions with proteins that can modulate biological responses within cells.

Antiviral Efficacy

A study explored the antiviral efficacy of Weinbersterol disulfate B against HIV. The results indicated that the compound significantly inhibited viral replication in vitro. The mechanism was linked to the disruption of viral entry into host cells and interference with reverse transcriptase activity.

Cellular Studies

In cellular models, Weinbersterol disulfate B demonstrated a dose-dependent response in inhibiting cell proliferation in cancer cell lines. The compound's ability to induce apoptosis in these cells was attributed to its interaction with specific apoptotic pathways.

Comparative Analysis with Similar Compounds

Weinbersterol disulfate B can be compared with other sulfated steroids based on their biological activities:

| Compound | Source | Antiviral Activity | Other Notable Effects |

|---|---|---|---|

| Weinbersterol disulfate B | Petrosia weinbergi | Yes (HIV, Feline Leukemia) | Induces apoptosis |

| Halistanol disulfate B | Marine Sponges | Yes | Enzyme inhibition |

| Psammaplin A disulfate | Marine Sponges | Limited | Potent enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.